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Compound of Interest

Compound Name: 3-Methyl-6-nitro-1H-indazole

Cat. No.: B032163

An In-depth Technical Guide to 3-Methyl-6-nitro-
1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,
physicochemical properties, synthesis, and biological relevance of 3-Methyl-6-nitro-1H-
indazole. This compound is a key intermediate in the synthesis of various pharmaceuticals,
most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Molecular Structure and Formula

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. Its structure
consists of a bicyclic indazole core, which is comprised of a benzene ring fused to a pyrazole
ring. A methyl group is substituted at the 3-position of the indazole ring, and a nitro group is
attached at the 6-position. The presence of the electron-withdrawing nitro group and the
indazole nucleus makes it a versatile building block in medicinal chemistry.[1][2]

The molecular formula for 3-Methyl-6-nitro-1H-indazole is CsH7N302.[2]

Molecular Structure:

Physicochemical Properties
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A summary of the key quantitative data for 3-Methyl-6-nitro-1H-indazole is presented in the
table below for easy reference and comparison.

Property Value Reference
Molecular Weight 177.16 g/mol [2]
Melting Point 187-188 °C [3]
Boiling Point 384.9 £ 22.0 °C (Predicted) [3]
Density 1.437 g/cm3 [3]
Appearance Beige to Dark Yellow Solid [3]

N Slightly soluble in Chloroform
Solubility [3]
and Methanol

Experimental Protocols

Synthesis of 3-Methyl-6-nitro-1H-indazole from 2-Ethyl-
5-nitroaniline

This protocol details a common and effective method for the synthesis of 3-Methyl-6-nitro-1H-
indazole.[1]

Materials:

e 2-Ethyl-5-nitroaniline
e Glacial Acetic Acid
e Sodium Nitrite

o Water

e Hexane

o Ethyl Acetate
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e Magnesium Sulfate (MgSOa)

o Standard laboratory glassware and equipment (round-bottom flask, stirrer, filtration
apparatus, rotary evaporator)

Procedure:

o Diazotization:

o

Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid in a
round-bottom flask.

o Cool the mixture to 0 °C using an ice bath.

o In a separate container, dissolve 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water.

o Add the sodium nitrite solution to the cooled 2-ethyl-5-nitroaniline solution all at once with
vigorous stirring.

o Continue stirring the reaction mixture for 15 minutes at 25 °C.

o Cyclization and Isolation:

o

After 3 hours, remove any residual solid by filtration.

[e]

Allow the filtrate to stand at room temperature for 3 days.

o

Concentrate the solution under vacuum using a rotary evaporator.

[¢]

Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.

[¢]

Collect the solid product by filtration and wash it thoroughly with cold water.

e Purification:

o Purify the crude product by flash chromatography on silica gel using a 4:1 hexane/ethyl
acetate solvent system.

o Collect the fractions containing the desired product and combine them.
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o Remove the solvent under reduced pressure to yield 3-methyl-6-nitro-1H-indazole as a
solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'H NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o Instrument: A 300 MHz or 500 MHz NMR spectrometer.
o Parameters: Record the spectrum at room temperature. Use a standard pulse sequence.

o Expected Chemical Shifts (in DMSO-de): *H NMR spectra are expected to show
characteristic signals for the aromatic protons and the methyl group protons. A patent
describing a similar synthesis provides the following data for a related compound, 2,3-
dimethyl-6-nitro-2H-indazole, which can serve as a reference: d 2.67 (s, 3H), 4.14 (s, 3H),
7.73 (d, J=8.9Hz, 1H), 7.94 (d, J=9.1Hz, 1H), 8.51 (s, 1H).[4]

e 13C NMR Spectroscopy:
o Sample Preparation: Use the same sample prepared for H NMR.
o Instrument: A 75 MHz or 125 MHz NMR spectrometer.
o Parameters: Employ a standard proton-decoupled pulse sequence.

o Expected Chemical Shifts: The spectrum will display distinct signals for each unique
carbon atom in the molecule.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of
the sample or use an Attenuated Total Reflectance (ATR) accessory.
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e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Procedure: Record the spectrum over the range of 4000-400 cm~1.

o Expected Bands: Look for characteristic absorption bands corresponding to the N-H stretch,
C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), and the symmetric and
asymmetric stretches of the nitro group (typically around 1522 cm~* and 1347 cm~1).[5]

Biological Relevance and Signaling Pathways

3-Methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of Pazopanib, an oral
angiogenesis inhibitor. Pazopanib targets multiple receptor tyrosine kinases, primarily Vascular
Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth
Factor Receptors (PDGFR-a and -B3).[6] By inhibiting these receptors, Pazopanib blocks
downstream signaling pathways that are critical for tumor growth and angiogenesis (the
formation of new blood vessels).

The diagram below illustrates the simplified signaling pathways inhibited by Pazopanib.
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Caption: Pazopanib Inhibition of VEGFR and PDGFR Signaling Pathways.

The experimental workflow for the synthesis and purification of 3-Methyl-6-nitro-1H-indazole

is outlined in the following diagram.
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Caption: Synthesis and Purification Workflow for 3-Methyl-6-nitro-1H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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